molecular formula C9H6N2O2S B6385344 5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine CAS No. 1261952-75-3

5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine

Cat. No.: B6385344
CAS No.: 1261952-75-3
M. Wt: 206.22 g/mol
InChI Key: ASFFXIMQEFVXMX-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine is a heterocyclic compound that contains both thiophene and pyrimidine rings. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The compound is known for its unique chemical properties, which arise from the combination of the electron-rich thiophene ring and the electron-deficient pyrimidine ring.

Properties

IUPAC Name

5-(2-oxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-5-7-1-2-8(14-7)6-3-10-9(13)11-4-6/h1-5H,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFFXIMQEFVXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CNC(=O)N=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686803
Record name 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-75-3
Record name 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The electron-rich thiophene ring and the electron-deficient pyrimidine ring allow the compound to participate in various electronic interactions, which can modulate the activity of its molecular targets .

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